molecular formula C13H14INO2 B12717710 Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester CAS No. 130421-67-9

Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester

Cat. No.: B12717710
CAS No.: 130421-67-9
M. Wt: 343.16 g/mol
InChI Key: JPNCLQATIZYJRU-UHFFFAOYSA-N
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Description

Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester typically involves multiple steps. One common method starts with the iodination of benzoic acid to produce 3-iodobenzoic acid. This intermediate is then esterified with 4-(dimethylamino)-2-butyn-1-ol under acidic conditions to yield the final product. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The iodine atom may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3-iodo-, methyl ester
  • Benzoic acid, 3-iodo-, ethyl ester
  • Benzoic acid, 3-iodo-, propyl ester

Uniqueness

Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester is unique due to the presence of the dimethylamino and butynyl groups, which confer distinct chemical properties and reactivity. These functional groups make it more versatile in chemical synthesis and potentially more effective in biological applications compared to its simpler analogs .

Properties

CAS No.

130421-67-9

Molecular Formula

C13H14INO2

Molecular Weight

343.16 g/mol

IUPAC Name

4-(dimethylamino)but-2-ynyl 3-iodobenzoate

InChI

InChI=1S/C13H14INO2/c1-15(2)8-3-4-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,8-9H2,1-2H3

InChI Key

JPNCLQATIZYJRU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CCOC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

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